Halide analogs of trifluoroethylation often demand pressurized reactors and harsh conditions. 1,1,1-Trifluoro-2-iodoethane (CAS 353-83-3) enables mild, late-stage functionalization via photoredox or Pd catalysis without pressure equipment.
1,1,1-Trifluoro-2-iodoethane (CAS: 353-83-3) is a premier fluoroalkylating agent utilized extensively in pharmaceutical and materials science for the direct introduction of the 2,2,2-trifluoroethyl (-CH2CF3) group. As a stable liquid at room temperature, it serves as a highly efficient electrophile and radical precursor in transition-metal-catalyzed cross-couplings, photoredox reactions, and nucleophilic substitutions. Its primary procurement value lies in its high reactivity profile, which allows for mild reaction conditions that preserve sensitive functional groups during late-stage functionalization, distinguishing it from less reactive or more difficult-to-handle halogenated analogs [1].
Substituting 1,1,1-trifluoro-2-iodoethane with its cheaper halogenated analogs, such as 1,1,1-trifluoro-2-bromoethane or 1,1,1-trifluoro-2-chloroethane, frequently leads to process failures and hidden scale-up costs. The carbon-bromine and carbon-chlorine bonds possess significantly higher bond dissociation energies than the carbon-iodine bond, rendering them largely inert under mild photoredox or standard palladium-catalyzed conditions without forcing temperatures or specialized initiators [1]. Furthermore, the bromide (boiling point ~26 °C) and chloride (gas at room temperature) present severe handling and volatility challenges, requiring pressurized reactors or cryogenic condensers to prevent massive evaporative losses, which negates any initial raw material cost savings and complicates industrial scale-up[2].
1,1,1-Trifluoro-2-iodoethane is a liquid with a boiling point of 53–55 °C, allowing it to be handled easily using standard laboratory and industrial glassware under atmospheric pressure [1]. In stark contrast, the closest analog, 1,1,1-trifluoro-2-bromoethane, boils at approximately 26 °C, making it a highly volatile liquid that readily evaporates at room temperature, while the chloride analog is a gas (bp 6 °C)[2]. This ~28 °C difference in boiling point means the iodide can be refluxed in standard solvents without the need for specialized pressurized reactors or extreme cooling infrastructure.
| Evidence Dimension | Boiling Point and Physical State |
| Target Compound Data | 53–55 °C (Stable liquid at standard RT) |
| Comparator Or Baseline | CF3CH2Br (~26 °C, highly volatile) and CF3CH2Cl (6 °C, gas) |
| Quantified Difference | +28 °C vs bromide; +48 °C vs chloride |
| Conditions | Standard atmospheric pressure (1 atm) |
Eliminates the need for pressurized reaction vessels and minimizes reagent loss due to evaporation during large-scale procurement and manufacturing.
In transition-metal-catalyzed 2,2,2-trifluoroethylation reactions, the carbon-iodine bond of CF3CH2I undergoes facile oxidative addition or single-electron transfer under mild conditions, routinely delivering high product yields. Comparative studies demonstrate that while the iodide reacts efficiently with alkenes and arenes at moderate temperatures (e.g., 50 °C), the corresponding bromide (CF3CH2Br) requires harsher conditions, higher temperatures, and specific initiators, yet still results in substantially lower yields, while the chloride is generally inert [1].
| Evidence Dimension | Reactivity in metal-catalyzed/radical additions |
| Target Compound Data | High yields under mild conditions (e.g., 50 °C) |
| Comparator Or Baseline | CF3CH2Br (Lower yields, requires higher temperatures/initiators) |
| Quantified Difference | Significant yield reduction and condition penalty for bromide |
| Conditions | Transition-metal or radical-initiated trifluoroethylation |
Ensures successful coupling with complex, sensitive substrates that would degrade under the forcing conditions required for bromide or chloride analogs.
The high electrophilicity of 1,1,1-trifluoro-2-iodoethane allows it to be used in near-stoichiometric amounts during complex asymmetric syntheses. For example, in the large-scale preparation of chiral (S)-2-amino-4,4,4-trifluorobutanoic acid via a Ni-glycine complex, high yields (>80%) and exceptional stereocontrol (>99% de) were achieved using only a 1.05 molar equivalent (a 5 mol% excess) of the iodide [1]. Less reactive alkylating agents typically require large excesses to drive the reaction to completion, which complicates purification and increases waste.
| Evidence Dimension | Reagent excess required for >80% yield |
| Target Compound Data | 1.05 equivalents (5 mol% excess) |
| Comparator Or Baseline | Standard volatile alkyl halides (typically require 2.0+ equivalents) |
| Quantified Difference | ~50% reduction in reagent consumption compared to typical baseline protocols |
| Conditions | Asymmetric alkylation of Ni-glycine Schiff base complexes at 20-35 °C |
Drastically reduces raw material waste and simplifies downstream purification, lowering the overall cost of goods in pharmaceutical intermediate manufacturing.
1,1,1-Trifluoro-2-iodoethane is highly suited for modern photoredox catalysis due to its favorable reduction potential. Under visible light irradiation with standard photocatalysts (e.g., Ir or Ru complexes), the C-I bond is readily reduced via single-electron transfer to generate the CF3CH2• radical at room temperature [1]. The stronger C-Br bond of 1,1,1-trifluoro-2-bromoethane resists reduction under these mild photoredox conditions, rendering it largely ineffective for green, room-temperature radical functionalizations without the use of strong, harsh chemical reductants [1].
| Evidence Dimension | Radical generation via visible-light photoredox catalysis |
| Target Compound Data | Efficient reduction and radical generation at room temperature |
| Comparator Or Baseline | CF3CH2Br (Inert under standard mild photoredox potentials) |
| Quantified Difference | Complete mechanistic enablement vs. reaction failure |
| Conditions | Visible light irradiation, standard Ir/Ru photocatalysts, room temperature |
Allows procurement teams to support cutting-edge, sustainable photoredox workflows that cannot be executed with cheaper bromide alternatives.
Because CF3CH2I can be activated under mild transition-metal or photoredox conditions, it is the reagent of choice for the late-stage 2,2,2-trifluoroethylation of complex pharmaceutical scaffolds. It allows medicinal chemists to introduce the lipophilic CF3CH2- group to modulate metabolic stability and binding affinity without destroying sensitive functional groups that would not survive the harsh conditions required for the bromide analog [1].
In industrial or pilot-scale manufacturing of specialized chiral building blocks, such as (S)-2-amino-4,4,4-trifluorobutanoic acid, CF3CH2I is prioritized. Its ability to drive reactions to completion with only a 5 mol% excess minimizes waste and prevents the degradation of expensive chiral auxiliaries, ensuring high diastereomeric excess (>99% de) and simplified downstream processing[2].
For contract manufacturing organizations (CMOs) scaling up fluoroalkylation steps, CF3CH2I is selected over its bromide or chloride counterparts to avoid the need for pressurized reactors. Its boiling point of 53–55 °C allows it to be processed in standard glass-lined reactors with conventional cooling condensers, drastically reducing capital equipment requirements and operational complexity during scale-up [3].
Irritant